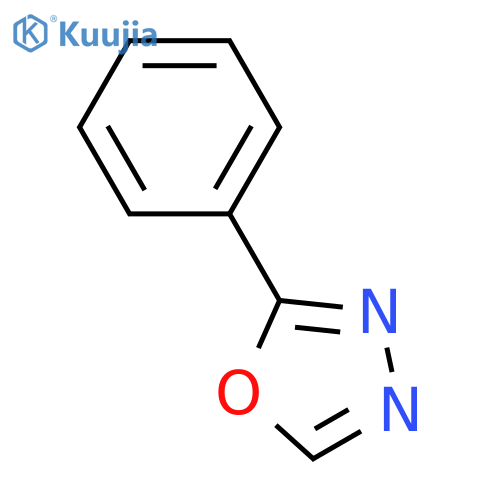

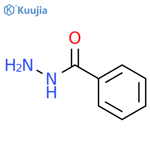

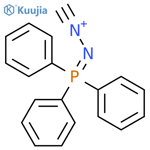

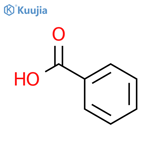

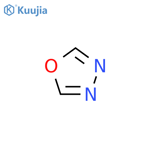

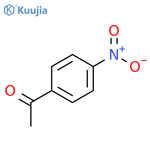

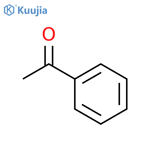

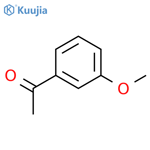

Pd(OAc)2 catalyzed C-H activation of 1,3,4-oxadiazoles and their direct oxidative coupling with benzothiazoles and aryl boronic acids using Cu(OAc)2 as an oxidant

,

Tetrahedron,

2013,

69(9),

2220-2225